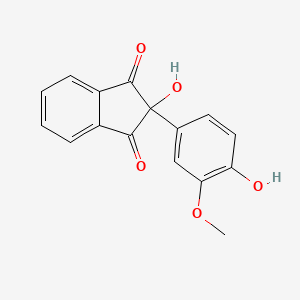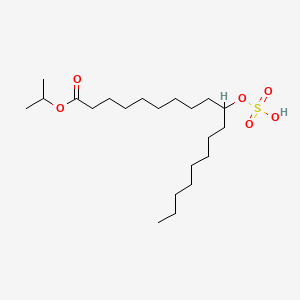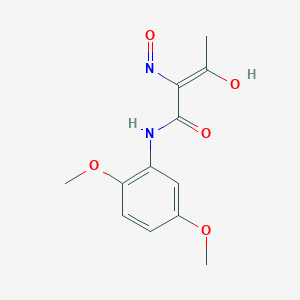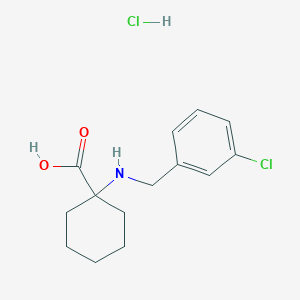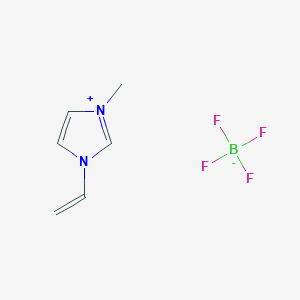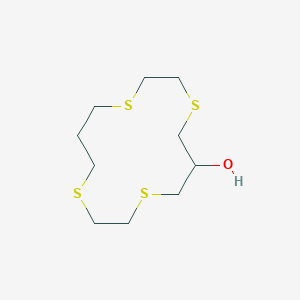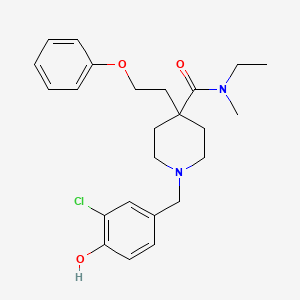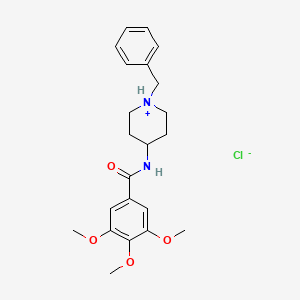
N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethyl group, and a trimethoxybenzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under acidic conditions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine derivative with the trimethoxybenzamide moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Donepezil Hydrochloride: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer’s disease.
Benzphetamine: A sympathomimetic amine used in the treatment of obesity.
Uniqueness
N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
63639-59-8 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-1-ium-4-yl)-3,4,5-trimethoxybenzamide;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)23-18-9-11-24(12-10-18)15-16-7-5-4-6-8-16;/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,23,25);1H |
InChI Key |
IDBQNCBUKWLHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


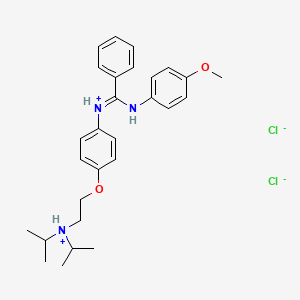
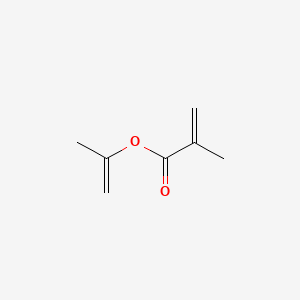

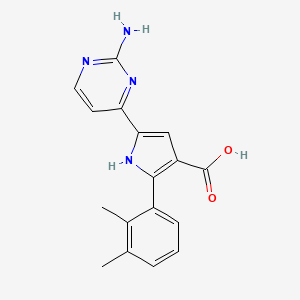
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
